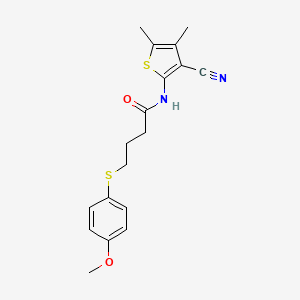

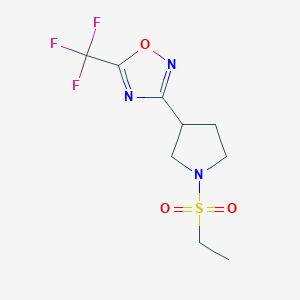

![molecular formula C17H13F2N3O3S B2792321 1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 1421449-78-6](/img/structure/B2792321.png)

1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties .

Molecular Structure Analysis

The benzothiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Aplicaciones Científicas De Investigación

Fungicidal Activity

This compound has shown promise as a succinate dehydrogenase (SDH) inhibitor . SDH is an attractive target for developing green fungicides to manage agricultural pathogens. The synthesized compound Ip —specifically, N-(1-((4,6-difluorobenzo[d]thiazol-2-yl)thio)propan-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide—exhibited excellent fungicidal activity against Fusarium graminearum Schw (with an EC50 of 0.93 μg/mL). Notably, this activity surpassed that of commercial fungicides like thifluzamide and boscalid .

Plant Growth Promotion

In addition to its fungicidal properties, compound Ip has been found to stimulate the growth of wheat seedlings and Arabidopsis thaliana. It increases the biomass of treated plants. Preliminary studies suggest that Ip enhances nitrate reductase activity in plants, contributing to growth promotion .

Antitubercular Potential

While not directly related to the fungicidal activity, it’s worth noting that certain derivatives containing the 1,3,4-oxadiazol-3(2H)-yl moiety have been investigated for their antitubercular activity. For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives demonstrated activity against Mycobacterium tuberculosis and Mycobacterium bovis in vitro .

Cytotoxicity and Antitumor Effects

Although not directly related to the compound , other thiazole derivatives have exhibited cytotoxicity. For example, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on prostate cancer cells .

Direcciones Futuras

Propiedades

IUPAC Name |

[1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 1-methyl-2-oxopyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3O3S/c1-21-4-2-3-11(15(21)23)16(24)25-10-7-22(8-10)17-20-14-12(19)5-9(18)6-13(14)26-17/h2-6,10H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMWDPANKFYWLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)OC2CN(C2)C3=NC4=C(C=C(C=C4S3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2-Chlorophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B2792238.png)

![3-[3-(2-Methylpyridin-4-yl)oxyazetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2792239.png)

![3,4-difluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2792241.png)

![2-chloro-3-[3-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-5-yl]-8-methylquinoline](/img/structure/B2792246.png)

![2-{[1H-indol-3-yl(oxo)acetyl]amino}benzamide](/img/structure/B2792247.png)

![6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile](/img/structure/B2792249.png)

![2-[[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2792251.png)